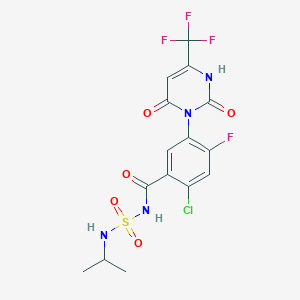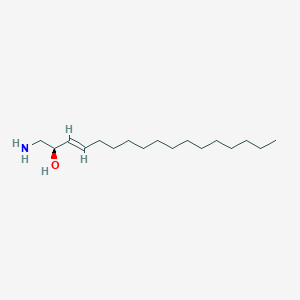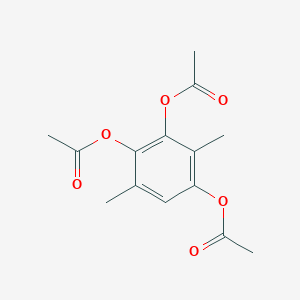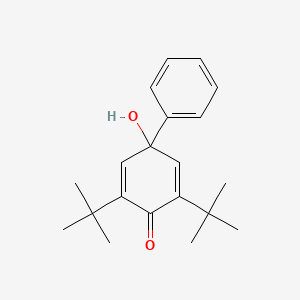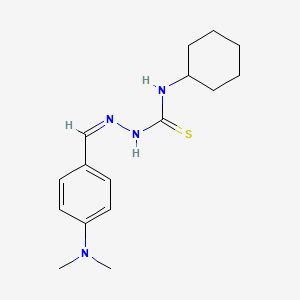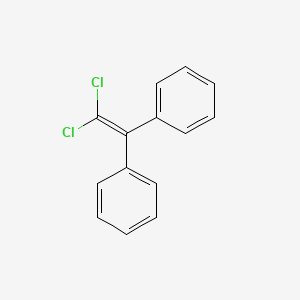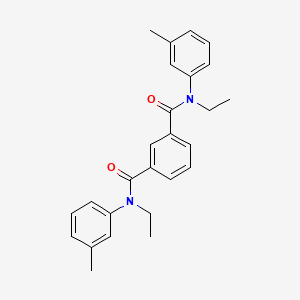
Ethyl 2-benzylidenehydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzylidenehydrazinecarboxylate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of hydrazinecarboxylate, featuring a benzylidene group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylidenehydrazinecarboxylate can be synthesized through the condensation reaction between ethyl hydrazinecarboxylate and benzaldehyde. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-benzylidenehydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the benzylidene moiety.
科学的研究の応用
Ethyl 2-benzylidenehydrazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug design and development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ethyl 2-benzylidenehydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent bonds with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Ethyl 2-benzylidenehydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-hydroxybenzylidene)hydrazinecarboxylate: This compound features a hydroxy group on the benzylidene moiety, which can enhance its reactivity and biological activity.
Ethyl 2-(2-nitrobenzylidene)hydrazinecarboxylate:
Ethyl 2-(2-methylbenzylidene)hydrazinecarboxylate: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.
This compound is unique due to its specific structural features and the versatility of its chemical reactions
特性
CAS番号 |
16208-36-9 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
ethyl N-[(E)-benzylideneamino]carbamate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)12-11-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)/b11-8+ |
InChIキー |
FHPDVJQZJBNJCK-DHZHZOJOSA-N |
異性体SMILES |
CCOC(=O)N/N=C/C1=CC=CC=C1 |
正規SMILES |
CCOC(=O)NN=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)

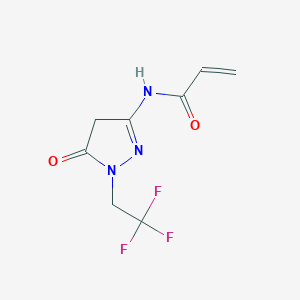
![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
